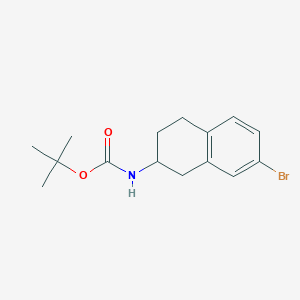

tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chemical compound with the molecular formula C15H20BrNO2. It is a derivative of naphthalene, featuring a bromine atom and a tert-butyl carbamate group.

Métodos De Preparación

The synthesis of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 7-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for accessing the free amine intermediate in synthetic workflows.

Reaction Conditions

-

Reagent: 4M HCl in 1,4-dioxane

-

Solvent: Dichloromethane (DCM)

-

Temperature: Ambient

-

Time: 3 hours

Outcome

-

Product: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

-

Yield: Quantitative (isolated as a pale yellow solid)

-

Key Observation: The reaction proceeds without racemization, preserving stereochemical integrity .

Mechanism

Protonation of the carbamate oxygen followed by cleavage of the Boc group generates a transient carbamic acid, which decomposes to release CO₂ and the amine hydrochloride .

Nucleophilic Aromatic Substitution (SₙAr) at the Bromine Site

The electron-deficient aromatic ring (due to the carbamate’s electron-withdrawing effect) facilitates bromide displacement by nucleophiles.

Example: Azide Substitution

-

Reagent: Sodium azide (NaN₃)

-

Catalyst: Pd(OAc)₂ (palladium acetate)

-

Solvent: Dimethylacetamide (DMA)

-

Temperature: 130°C

-

Time: 6 hours

Outcome

-

Product: tert-Butyl (7-azido-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

-

Yield: Not explicitly reported, but analogous reactions achieve >70% .

-

Application: Azide intermediates are precursors for click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition) .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

-

Reagent: Arylboronic acid

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Tetrahydrofuran (THF)/H₂O

-

Temperature: 80°C

Outcome

-

Product: tert-Butyl (7-aryl-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Limitations: Steric hindrance from the tetralin framework may reduce efficiency compared to planar arenes .

Functionalization via Curtius Rearrangement

While not directly reported for this compound, tert-butyl carbamates are often synthesized via Curtius rearrangement of acyl azides.

General Pathway

Aplicaciones Científicas De Investigación

Pharmaceutical Development

tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been investigated for its potential use in drug development due to its structural similarities with known pharmacophores. Its unique configuration may enable it to interact with biological targets effectively.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydronaphthalene structures exhibit anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in treating inflammatory diseases.

Chemical Synthesis

The compound is also utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine | Formation of new carbamate derivatives |

| Coupling Reactions | Participates in coupling reactions with aryl groups | Synthesis of biaryl compounds |

| Deprotection | Can be deprotected under acidic conditions | Release of active amine groups |

The biological activity of this compound has been assessed through various assays aimed at understanding its interaction with biological systems.

Case Study: Anticancer Activity

In vitro studies have shown that compounds related to this structure exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific biological context .

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate include other naphthalene derivatives with different substituents. For example:

tert-Butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Similar structure but with the bromine atom at a different position.

tert-Butyl (7-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituents.

Actividad Biológica

tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CAS No. 1364165-70-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H20BrNO2

- Molecular Weight : 326.23 g/mol

- Purity : ≥95%

- Storage Conditions : Recommended to be stored in a freezer to maintain stability .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and its interactions with specific biological targets.

Anticancer Activity

Recent studies have indicated that compounds with naphthalene structures exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 5.2 | Induction of apoptosis |

| Compound B | Jurkat | 4.8 | Inhibition of Bcl-2 |

| tert-butyl | HT29 | 6.0 | Cell cycle arrest |

The above table summarizes findings from recent research where similar compounds demonstrated cytotoxic effects against cancer cell lines such as A431 and Jurkat. The mechanism often involves the induction of apoptosis and modulation of key survival pathways like Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis of naphthalene derivatives suggests that the presence of bromine at the 7-position enhances the compound's potency by increasing lipophilicity and enabling better interaction with cellular targets. Modifications at other positions on the naphthalene ring can lead to variations in biological activity.

Key Findings:

- Bromination : Enhances anticancer activity.

- Alkyl Substituents : tert-butyl groups improve solubility and bioavailability.

- Carbamate Functionality : Contributes to the stability and overall pharmacokinetic profile.

Case Studies

Several case studies have highlighted the effectiveness of similar carbamate derivatives in preclinical settings:

- Case Study 1 : A study evaluated a series of naphthalene-based carbamates for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with a bromine substituent exhibited significantly reduced tumor volumes compared to control groups.

- Case Study 2 : In vitro studies demonstrated that this compound induced G0/G1 phase arrest in colorectal cancer cells (HT29), suggesting a potential mechanism for its anticancer effects.

Propiedades

IUPAC Name |

tert-butyl N-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJOLJRVVBNOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.